molecular formula C8H9FO B2786049 2-Fluoro-2-phenylethanol CAS No. 2932-58-3

2-Fluoro-2-phenylethanol

Cat. No. B2786049
CAS RN: 2932-58-3
M. Wt: 140.157
InChI Key: GLILMQSBSOSSAG-UHFFFAOYSA-N
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Description

2-Fluoro-2-phenylethanol is an organic compound with a molecular formula of C8H9FO . It is a derivative of phenethyl alcohol, which is a colorless liquid with a pleasant floral odor and is found in a variety of essential oils .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-2-phenylethanol consists of a phenyl group (C6H5) attached to a carbon atom that is bonded to a fluorine atom and a hydroxyl group (OH) . Further analysis would require more specific data or computational modeling .

Scientific Research Applications

1. Biosynthesis from Glucose

2-Phenylethanol (2-PE) can be biosynthesized from glucose using genetically engineered Kluyveromyces marxianus. The yeast strain is modified to overexpress genes involved in the Ehrlich pathway, resulting in the production of 2-PE with rose scent properties, used in cosmetics and food industries (Kim, Lee, & Oh, 2014).

2. Biotechnological Production

2-PE's biotechnological production from L-phenylalanine through microbial transformation is a growing area of interest. This process is environmentally friendly and yields products considered "natural". Advances include strategies for increasing production and in situ product removal techniques for industrial applications (Hua & Xu, 2011).

3. Fluorination Reaction

2-Fluoro-1-phenylethane, closely related to 2-fluoro-2-phenylethanol, can be synthesized through the fluorination of 2-phenylethanol using sulfur tetrafluoride. This process highlights the potential chemical transformations of 2-phenylethanol derivatives (Janzen & Marat, 1988).

4. Application in OLED Devices

Fluoro derivatives of oligo(arylenevinylene), which may be structurally similar to 2-fluoro-2-phenylethanol, demonstrate high fluorescence and efficiency in organic light-emitting diode (OLED) applications. The fluoro substituents significantly affect the energy levels and emission properties of these compounds (Li et al., 2007).

5. Pharmaceutical Applications

2-Amino-2-phenylethanol derivatives, structurally related to 2-fluoro-2-phenylethanol, have been developed as β2-adrenoceptor agonists. These compounds demonstrate high activity and selectivity, showing potential in pharmaceutical applications (Ge et al., 2018).

6. Improvement in Food Aromatics

Industrial yeasts engineered for overproduction of 2-phenylethanol can enhance the aroma and flavor of bakers' products. Mutants resistant to phenylalanine analogs show increased production of this aromatic compound, improving the sensory quality of bread (Dueñas-Sánchez et al., 2014).

7. Microbial Production for Flavor and Fragrance

Microbial production of 2-PE is an alternative to chemical synthesis due to its natural flavor and fragrance properties. This review discusses the chemical syntheses, market situation, and microbial production strategies, including the Ehrlich pathway (Etschmann et al., 2002).

8. Bioprocesses for Flavoring Agents

Biotechnological approaches for producing 2-PE and 2-phenylethyl acetate are explored due to their application in perfumes, pharmaceuticals, and personal care products. These processes involve bioconversion of L-phenylalanine via the Ehrlich pathway and focus on strain development and product recovery (Martínez-Avila et al., 2018).

9. Engineered Microorganisms for Flavor Production

Metabolic engineering strategies in yeasts and Escherichia coli have been successful in improving 2-PE bioproduction. This review discusses the approaches for increasing 2-PE production and addresses current challenges (Wang et al., 2019).

10. Metabolic Engineering in Saccharomyces cerevisiae

The metabolic engineering of Saccharomyces cerevisiae for 2-PE production involves enhancing the Ehrlich pathway. This approach has led to significant increases in 2-PE production, demonstrating potential for commercial applications (Kim, Cho, & Hahn, 2014).

Safety and Hazards

While specific safety and hazard data for 2-Fluoro-2-phenylethanol are not available, phenethyl alcohol, a related compound, can cause serious damage to eyes and may pose risks to fertility and the unborn child. It is harmful in contact with skin and if swallowed, and it can irritate the respiratory system and skin .

Future Directions

The future of 2-Fluoro-2-phenylethanol and related compounds lies in their potential applications in various industries. For instance, 2-phenylethanol, due to its rose-like scent, is used in cosmetics, foods, and cleaning supplies . The demand for such compounds is expected to grow, especially in the personal care and pharma products industries . Furthermore, research is being conducted to improve the production of 2-phenylethanol using engineered cyanobacteria .

Mechanism of Action

Target of Action

2-Fluoro-2-phenylethanol, similar to its analog 2-Phenylethanol (2-PE), is likely to interact with various enzymes and proteins in the cell. The mitochondria and the nucleus of these cells are particularly sensitive to inhibition .

Mode of Action

It’s known that 2-pe, a similar compound, interacts with its targets, leading to inhibition of certain cellular functions

Biochemical Pathways

2-Fluoro-2-phenylethanol is likely synthesized via similar biochemical pathways as 2-PE. The Shikimate pathway is one such pathway, where L-phenylalanine is converted into 2-PE . This pathway involves a series of enzymatic reactions, including aromatic aldehyde formation, followed by aldehyde reduction or oxidation . It’s plausible that 2-Fluoro-2-phenylethanol is synthesized via a similar pathway, with the fluorine atom introduced at a suitable step.

Pharmacokinetics

It’s known that similar compounds like 2-pe are produced by biotransformation using whole-cell biocatalysts . This suggests that 2-Fluoro-2-phenylethanol might also be produced in this way, and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by the characteristics of the biocatalyst and the conditions of the biotransformation process.

Result of Action

It’s known that 2-pe has antimicrobial activity against selected phytopathogenic fungi . The mitochondria and the nucleus of these cells are particularly sensitive to inhibition

properties

IUPAC Name

2-fluoro-2-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLILMQSBSOSSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-phenylethanol

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